Oral Bioavailability Enhancement in Meropenem Prodrugs via (3S,6S) Stereoisomer Incorporation
The (3S,6S) stereoisomer of 6-methylmorpholine-3-carboxylic acid functions as a key promoiety in double-promoiety prodrugs of meropenem, a broad-spectrum carbapenem antibiotic otherwise limited to intravenous administration due to negligible oral absorption. Incorporation of this specific stereoisomer achieves 18.2–38.4% oral bioavailability in preclinical models, overcoming the parent drug's complete oral absorption barrier . In contrast, unmodified meropenem exhibits near-zero oral bioavailability and requires parenteral administration. The (3S,6R) diastereomer and other morpholine carboxylic acid derivatives lack documented equivalent prodrug performance data in peer-reviewed studies.
| Evidence Dimension | Oral bioavailability of prodrug formulation |
|---|---|
| Target Compound Data | 18.2–38.4% oral bioavailability |
| Comparator Or Baseline | Parent meropenem: negligible oral bioavailability (requires IV administration) |
| Quantified Difference | Absolute increase of 18–38 percentage points; transforms non-oral drug into orally bioavailable candidate |
| Conditions | Preclinical pharmacokinetic models; double-promoiety prodrug formulation incorporating (3S,6S)-6-methylmorpholine-3-carboxylic acid as promoiety |
Why This Matters
Enables selection of the correct stereoisomer for prodrug programs aiming to convert parenteral-only antibiotics into oral formulations.
